Askendoside D presents a high selectivity for the cardiac Na+/K+-ATPase, with practically no activity on brain or kidney Na+/K+-ATPases, as compared with other cardiac glycosides (unpublished). It is also an interferon inducer with antiviral and anticancer properties.
ASKENDOSIDE D(cas 86408-17-5) is a cardiac glycoside used in treatment of cardiac failure. Glycoside, from Astragalus taschkendicus of the Leguminosae family. Askendoside D presents a high selectivity for the cardiac Na+/K+-ATPase, with practically no activity on brain or kidney Na+/K+-ATPases, as compared with other cardiac glycosides (unpublished). It is also an interferon inducer with antiviral and anticancer properties.
askendoside D
CAS No.: 86408-17-5
VCID: VC0000016
Molecular Formula: C45H74O16
Molecular Weight: 871.071
Purity: 99.99 % (TLC, mass spectrometry, NMR)
* For research use only. Not for human or veterinary use.

Description |
Askendoside D is a complex organic compound with the molecular formula C45H74O16, corresponding to a molecular weight of approximately 871.1 g/mol . It is classified as a saponin, a type of natural compound known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. Despite its potential therapeutic properties, detailed research on askendoside D is limited, and it is not as widely studied as other saponins. Biological ActivitiesWhile specific studies on askendoside D are scarce, saponins in general exhibit a range of biological activities. These include:
Research Findings and Potential ApplicationsGiven the lack of specific research on askendoside D, its potential applications are inferred from the broader category of saponins. These compounds are being explored for their therapeutic potential in treating various diseases, including cancer, neurodegenerative disorders, and infections .
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CAS No. | 86408-17-5 | ||||||||
Product Name | askendoside D | ||||||||
Molecular Formula | C45H74O16 | ||||||||
Molecular Weight | 871.071 | ||||||||
IUPAC Name | (2S,3R,4S,5R)-2-[[(3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[(2S,3S,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol | ||||||||
Standard InChI | InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1 | ||||||||
Standard InChIKey | BEDCTRKYVPEQRM-HXDGHICLSA-N | ||||||||
SMILES | CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C | ||||||||
Appearance | Powder | ||||||||
Purity | 99.99 % (TLC, mass spectrometry, NMR) | ||||||||
Reference | - Isaev M.I. et al., Chem.Nat.Comp. (1989). 2:131 - Isaev M.I. et al., Chem.Nat.Comp. (1983). 2:170 | ||||||||
PubChem Compound | 90476884 | ||||||||
Last Modified | Feb 18 2024 |
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